methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This interaction potentially inhibits the kinase activity of c-Met, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The c-Met kinase is involved in several signaling pathways that are crucial for embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which this compound potentially affects, has been reported in several cancers .
Result of Action
The compound’s action on c-Met kinase can lead to antiproliferative effects, as observed in MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on these cell lines , potentially inhibiting growth and migration, particularly in MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the 2,4-dichlorophenoxy group and the acetamido group. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate: This compound has a similar structure but with a benzo[d]thiazole core instead of a thieno[2,3-c]pyridine core
Thiazole derivatives: These compounds share the thiazole ring structure and have diverse biological activities.
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c1-20(2)9-12-16(19(27)28-5)18(30-17(12)21(3,4)25-20)24-15(26)10-29-14-7-6-11(22)8-13(14)23/h6-8,25H,9-10H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAFEPLVMDNFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.